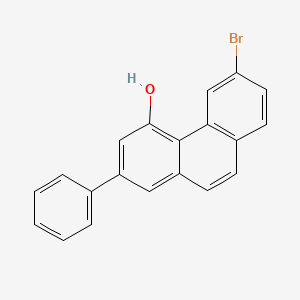
1,2-Dichloro-4-hydroxy-9H-thioxanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dichloro-4-hydroxy-9H-thioxanthen-9-one is a chemical compound belonging to the thioxanthone family. Thioxanthones are known for their diverse applications in various fields, including organic synthesis, photochemistry, and medicinal chemistry. The compound’s unique structure, featuring a thioxanthone core with chlorine and hydroxyl substituents, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-4-hydroxy-9H-thioxanthen-9-one typically involves the chlorination of 4-hydroxy-9H-thioxanthen-9-one. One common method includes the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar chlorinating agents. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-4-hydroxy-9H-thioxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted thioxanthones with various functional groups.
Scientific Research Applications
1,2-Dichloro-4-hydroxy-9H-thioxanthen-9-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of photoinitiators for polymerization processes and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-4-hydroxy-9H-thioxanthen-9-one involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of chlorine and hydroxyl groups, which can participate in various chemical reactions. These interactions can modulate biological pathways, leading to potential therapeutic effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-9H-thioxanthen-9-one: Lacks chlorine substituents, leading to different reactivity and applications.
1-Chloro-4-hydroxy-9H-thioxanthen-9-one: Similar structure but with only one chlorine atom, affecting its chemical properties.
2,4-Diethyl-9H-thioxanthen-9-one: Contains ethyl groups instead of chlorine, resulting in different physical and chemical characteristics.
Uniqueness
1,2-Dichloro-4-hydroxy-9H-thioxanthen-9-one is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications. The presence of both chlorine and hydroxyl groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in various research and industrial fields.
Properties
CAS No. |
851047-64-8 |
|---|---|
Molecular Formula |
C13H6Cl2O2S |
Molecular Weight |
297.2 g/mol |
IUPAC Name |
1,2-dichloro-4-hydroxythioxanthen-9-one |
InChI |
InChI=1S/C13H6Cl2O2S/c14-7-5-8(16)13-10(11(7)15)12(17)6-3-1-2-4-9(6)18-13/h1-5,16H |
InChI Key |
NZABBWLAEYISGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(S2)C(=CC(=C3Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Oxo-1,2-dihydronaphtho[2,3-h]isoquinoline-6-carboxylic acid](/img/structure/B14191705.png)

![N-[4-(dimethylphosphoryl)phenyl]-9-[(E)-2-(5-methyl-1H-indazol-4-yl)ethenyl]-9H-purin-6-amine](/img/structure/B14191712.png)



![4-[(4-Chlorophenyl)(hydroxy)methyl]non-4-en-3-one](/img/structure/B14191729.png)


![4-[Bis(4-fluorophenyl)amino]benzaldehyde](/img/structure/B14191737.png)

![(6-Chloro-1H-indol-3-yl)[4-(2-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B14191755.png)
![2-[(4-Chlorophenyl)carbamoyl]pentanoic acid](/img/structure/B14191758.png)
![Methyl [(1R)-1-(4-chlorophenyl)-3-oxobutyl]carbamate](/img/structure/B14191760.png)
